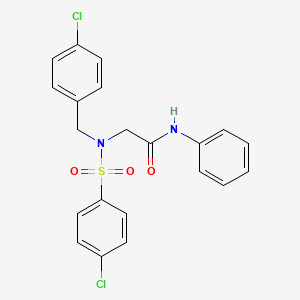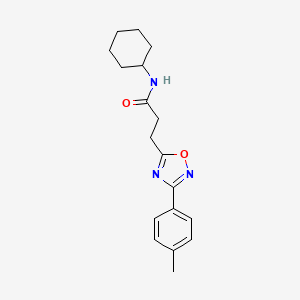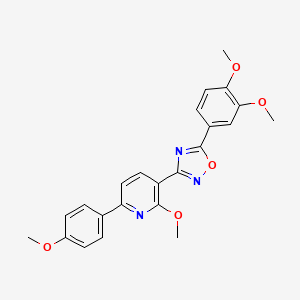
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide, also known as HMQ-TFA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide has been shown to have a number of biochemical and physiological effects in various disease models. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells and to protect neurons from oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide is its versatility in various disease models. It has been shown to be effective in treating a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders. However, one of the limitations of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide. One area of focus is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of focus is the investigation of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide's potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide and to identify any potential side effects or toxicity.
Synthesis Methods
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide can be synthesized using a multistep process that involves the reaction of 2-hydroxy-6-methylquinoline with isobutylamine, followed by the reaction of the resulting product with 3-methoxybenzoyl chloride. The final step involves the addition of trifluoroacetic acid to the reaction mixture to yield N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide.
Scientific Research Applications
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide has been studied extensively for its potential therapeutic applications in various disease models. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-3-methoxybenzamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
3-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15(2)13-25(23(27)17-6-5-7-20(12-17)28-4)14-19-11-18-10-16(3)8-9-21(18)24-22(19)26/h5-12,15H,13-14H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMUBHKKWFCWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC(C)C)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-3-methoxy-N-(2-methylpropyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-methylacetamide](/img/structure/B7719920.png)










